molecular formula C26H24N2OS B2689103 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide CAS No. 954662-67-0

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide

Cat. No.: B2689103
CAS No.: 954662-67-0
M. Wt: 412.55
InChI Key: ZTBSVPRAVOVEFN-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide is a complex organic compound that features a unique combination of structural elements, including a naphthamide group, a dihydroisoquinoline moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the dihydroisoquinoline structure under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Attachment of the Naphthamide Group: The final step involves the amidation reaction, where the naphthamide group is attached to the intermediate compound through a condensation reaction with an appropriate naphthoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can target the naphthamide group, potentially converting it to an amine.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its dihydroisoquinoline structure.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, showcasing its utility in constructing diverse chemical libraries.

    Materials Science: Its unique structural features make it a candidate for developing novel organic materials with specific electronic properties.

Mechanism of Action

The mechanism by which N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The dihydroisoquinoline moiety can mimic neurotransmitter structures, potentially influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-naphthamide: Lacks the thiophene ring, which may affect its electronic properties and reactivity.

    N-(2-(thiophen-3-yl)ethyl)-2-naphthamide: Lacks the dihydroisoquinoline moiety, potentially reducing its pharmacological activity.

Uniqueness

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide is unique due to the combination of its structural elements, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions and reactivity.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2OS/c29-26(22-10-9-19-5-1-3-7-21(19)15-22)27-16-25(24-12-14-30-18-24)28-13-11-20-6-2-4-8-23(20)17-28/h1-10,12,14-15,18,25H,11,13,16-17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBSVPRAVOVEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC4=CC=CC=C4C=C3)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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